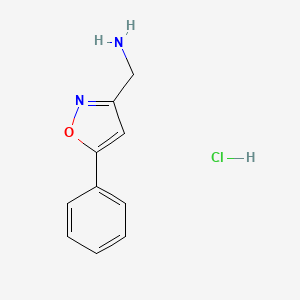

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKNKOIMSXJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-65-9 | |

| Record name | 3-Isoxazolemethanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride

Abstract: This technical guide provides a comprehensive, field-proven protocol for the multi-step synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative elucidates the strategic rationale behind procedural choices, from the construction of the isoxazole core to the final salt formation. Detailed experimental procedures, mechanistic diagrams, and quantitative data are presented to ensure reproducibility and offer insights for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction and Strategic Overview

(5-Phenylisoxazol-3-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This guide details a robust and scalable synthetic route, beginning with the formation of the 5-phenylisoxazole-3-carbonitrile intermediate, followed by a high-yield reduction to the primary amine, and concluding with the formation of the stable hydrochloride salt. An optional, but highly recommended, Boc-protection/deprotection sequence is also described, which greatly facilitates purification and handling.

The overall synthetic pathway is designed for clarity, efficiency, and validation at each stage.

An In-depth Technical Guide to (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: Properties, Analysis, and Pharmaceutical Context

Introduction

(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic amine that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Belonging to the isoxazole class of compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Isoxazole derivatives are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds for drug discovery programs.[1] This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of this compound, offering a technical resource for researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound (5-Phenylisoxazol-3-yl)methanamine. The salt form generally confers increased aqueous solubility and stability, which is advantageous for its handling and potential formulation into pharmaceutical preparations.[2]

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol:

-

Formation of Benzohydroximoyl Chloride: Benzaldehyde oxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like dimethylformamide (DMF) to yield benzohydroximoyl chloride.

-

[3+2] Cycloaddition: The in situ generated benzonitrile oxide (from benzohydroximoyl chloride and a base like triethylamine) undergoes a 1,3-dipolar cycloaddition reaction with a protected propargylamine derivative (e.g., N-Boc-propargylamine). This reaction forms the isoxazole ring.

-

Deprotection and Salt Formation: The protecting group (e.g., Boc) on the amine is removed under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously forms the hydrochloride salt of the final product.

-

Purification: The final product is isolated and purified by standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Characterization

A robust analytical characterization is crucial to ensure the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the phenyl protons, the isoxazole ring proton, the methylene protons adjacent to the amine, and the amine protons. The ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would show the molecular ion peak for the free base, (5-Phenylisoxazol-3-yl)methanamine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the amine, C=N and N-O stretching of the isoxazole ring, and aromatic C-H stretching would be expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantifying it in various matrices. [3]A stability-indicating HPLC method is essential for monitoring the compound's stability over time and under various stress conditions. [4][5] Representative HPLC Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step HPLC Protocol for Purity Determination:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated) is recommended.

-

Detection: UV detection at a wavelength where the phenylisoxazole chromophore has significant absorbance (e.g., around 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

-

Injection and Analysis: Inject a known volume of the sample solution and record the chromatogram.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Stability and Storage

As a hydrochloride salt, this compound is expected to be a relatively stable solid. However, comprehensive stability studies are necessary to establish its shelf-life and identify potential degradation products.

Forced Degradation Studies:

To develop a stability-indicating method and understand the degradation pathways, forced degradation studies should be performed under various stress conditions as per ICH guidelines. [6]

-

Acid/Base Hydrolysis: The compound should be subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. [7]* Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) will assess its susceptibility to oxidation. [7]* Thermal Degradation: The solid material should be exposed to high temperatures to evaluate its thermal stability.

-

Photodegradation: The compound should be exposed to UV and visible light to determine its photosensitivity.

The degradation products formed under these conditions should be separated and characterized to understand the stability profile of the molecule fully.

Pharmacological Context and Potential Applications

The isoxazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. [8]Isoxazole derivatives have been investigated for a wide array of therapeutic targets, with a significant focus on central nervous system (CNS) disorders. [9]They have shown promise as neuroprotective agents, anticonvulsants, and anxiolytics. [8][9] The structural features of this compound, namely the aromatic phenyl group and the basic aminomethyl side chain, suggest its potential to interact with various biological targets, such as receptors and enzymes within the CNS. The primary amine group can be a key pharmacophoric feature or a handle for further chemical modification to synthesize a library of compounds for pharmacological screening.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: The neuroprotective properties of some isoxazoles make this compound and its derivatives interesting candidates for research in conditions like Alzheimer's and Parkinson's disease. [9]* Epilepsy: The anticonvulsant activity observed in some isoxazole-containing compounds suggests a potential for developing new anti-epileptic drugs. [8]* Anxiety and Depression: The modulation of neurotransmitter systems by related heterocyclic compounds indicates a possible role in treating mood disorders.

It is important to note that while the isoxazole scaffold holds therapeutic promise, the specific pharmacological profile of this compound would require extensive in vitro and in vivo studies to be fully elucidated.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its known physicochemical properties, a proposed synthetic route, and a framework for its analytical characterization and stability assessment. While there are gaps in the publicly available experimental data for this specific molecule, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for scientists and researchers. The versatile isoxazole core, combined with the reactive primary amine, positions this compound as a key intermediate for the synthesis of novel molecules with potential applications in drug discovery, particularly in the challenging field of neuroscience. Further research to determine its precise physicochemical parameters and to explore its pharmacological activities is warranted.

References

-

Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I. PubMed. Available at: [Link]

-

(5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494. PubChem. Available at: [Link]

-

Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. PubMed. Available at: [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJRPS. Available at: [Link]

-

Supporting Information - Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Preprints.org. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Chromatography Online. Available at: [Link]

-

(PDF) Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate. Available at: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. Available at: [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. IJTSRD. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. Impactfactor. Available at: [Link]

-

This compound CAS NO.1187928-65-9. coolpharm Ltd. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]

- 3. ijpsr.com [ijpsr.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpp.com [ijrpp.com]

- 8. Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (5-Phenylisoxazol-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized chemical entity intended for research or drug development, unambiguous structural confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic analysis provides the definitive data required to verify the molecular structure, identify impurities, and ensure batch-to-batch consistency.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The molecular formula for the hydrochloride salt is C₁₀H₁₁ClN₂O, and its molecular weight is 210.66 g/mol .[1][2] The corresponding free base has a molecular formula of C₁₀H₁₀N₂O and a monoisotopic mass of 174.0793 Da.[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Experience: Causality in Experimental Design

For a hydrochloride salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the key aromatic or aliphatic signals of the analyte.[4] Furthermore, the acidic protons of the ammonium group (-NH₃⁺) are often observable in DMSO-d₆, providing valuable structural confirmation.

A standard suite of experiments is required for full characterization:

-

¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To identify all unique carbon environments.

-

2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for definitively assigning proton signals to their directly attached carbons and confirming proton-proton coupling relationships, thus validating the overall structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the residual solvent peak, but TMS can be added for ultimate precision.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of approximately 12-16 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling to ensure that each unique carbon appears as a single sharp line.

-

Use a wider spectral width (0-200 ppm).

-

A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-d₆

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Phenyl (C7-C11) | 7.50 - 8.00, m | 125.0 - 132.0 | Aromatic protons and carbons in a standard range. The specific substitution pattern will influence the exact shifts. |

| Isoxazole H (C4) | ~6.90, s | ~98.0 | The single proton on the isoxazole ring, appearing as a singlet. |

| Methylene (C1) | ~4.30, s (broad) | ~35.0 | Methylene group adjacent to the isoxazole ring and the ammonium group. The signal may be broadened by quadrupole effects from the nitrogen. |

| Ammonium (-NH₃⁺) | 8.50 - 9.00, s (broad) | N/A | The acidic protons of the ammonium salt, typically broad and exchangeable. |

| Isoxazole C (C3) | N/A | ~169.0 | Quaternary carbon of the isoxazole ring attached to the methylene group. |

| Isoxazole C (C5) | N/A | ~163.0 | Quaternary carbon of the isoxazole ring attached to the phenyl group. |

Note: These are estimated values. Actual experimental values may vary.

Visualization: NMR Analysis Workflow

Caption: Key functional groups and their expected IR absorption regions.

Part 3: Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.

Expertise & Experience: Ionization and Analysis Strategy

Electrospray Ionization (ESI) is the ideal technique for a pre-formed salt like this compound. In the positive ion mode (ESI+), the molecule will be detected as its free base form plus a proton, [M+H]⁺. This "soft" ionization technique minimizes fragmentation, ensuring a strong signal for the molecular ion. Coupling a liquid chromatograph (LC) to the mass spectrometer (LC-MS) is standard practice, as it allows for the separation of the analyte from any non-volatile impurities before it enters the mass spectrometer. [8]

Experimental Protocol: LC-MS (ESI+) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture like methanol/water.

-

LC Separation: Inject a small volume (1-5 µL) of the sample onto a C18 reverse-phase HPLC column. Run a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid to aid ionization) over several minutes.

-

MS Detection (ESI+): The column eluent is directed into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire data in full scan mode across a mass range of m/z 50-500.

-

HRMS Analysis: If using a high-resolution instrument (e.g., TOF or Orbitrap), the exact mass of the [M+H]⁺ ion can be determined and used to calculate the elemental composition.

Data Presentation: Expected Mass Spectrometric Data

The primary goal is to observe the protonated molecular ion of the free base.

Table 3: Predicted Mass Spectrometry Data

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [M+H]⁺ | [C₁₀H₁₁N₂O]⁺ | 175.0866 | 175.09 |

The calculated mass is for the protonated free base, (5-Phenylisoxazol-3-yl)methanamine. [3]The presence of this ion at a high relative abundance would strongly support the identity of the compound.

Visualization: LC-MS Analysis Workflow

Caption: Workflow for structural confirmation by LC-MS.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve to define the carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy provides rapid confirmation of the essential functional groups, while high-resolution mass spectrometry validates the molecular formula. Together, these three techniques provide a self-validating system of checks and balances, ensuring the identity, purity, and structural integrity of the compound for its intended scientific application.

References

- The Royal Society of Chemistry. "Electronic Supplementary Information." The Royal Society of Chemistry, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2gQUbpPfb5054VulpzGvbqTsPcx0T2iLAY0o8VB-I-Tnp1X0wCSbu2D-1HEInRy2DuO3KQ1E9dGEjAJ4bUo_y_Ex06AO4rbzbS14lUAy9plkFBRJNZG8DD0t786_E_uWII9v8LeZp5XU86kcxXZ4-fA4EpKvUEiI=]

- Name of Journal/Publication. "SUPPORTING INFORMATION FOR." Journal Website, Date of Publication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCGqrmsF7lDA8n1_C1BE2_ymjwi_FjoXovk0BaGNv2DLRt2Wx5HTtxs_98gWX4T7FVTjyF_f1PCqdUa8bDodpOLSYzBGM_TRDAWCQg1aFdvO79Lj42ACUC1hVDzvzz1kB-9NeVmSmjGU7uHwf-r5KolnwVn1uz-g=]

- PubChem. "(5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494." PubChem, Accessed December 31, 2025. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53444494]

- Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)." HMDB, Accessed December 31, 2025. [URL: https://hmdb.ca/spectra/nmr_one_d/101]

- ChemScene. "1187928-65-9 | (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride." ChemScene, Accessed December 31, 2025. [URL: https://www.chemscene.com/products/5-Phenyl-1-2-oxazol-3-yl-methanamine-hydrochloride-CS-0215080.html]

- Name of Journal/Publication. "Supporting Information." Journal Website, Date of Publication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC3AmdZpT-miwHPPjJZ3NarFQQuDew2SIPTQB43hA6QmVpXSv16w00Xav3rSe06JeGv8fV9WT9Y37VZyStr7_zm-c803act8NQTn5c4RvUg6Faxww3P4XMTr2QEh6FqlEHfkJo1mroxJ2LlyxOERV0_XyCtpSC378=]

- Coolpharm Ltd. "this compound CAS NO.1187928-65-9." Coolpharm, Accessed December 31, 2025. [URL: https://www.coolpharm.com/product/show/pid/347255.html]

- The Royal Society of Chemistry. "Template for Electronic Submission to ACS Journals." The Royal Society of Chemistry, Date of Publication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEicRQkpsDZXJgz6R53eYoPDagVivkpiUl7vdnUs-r_QfvR5CekzVW4-CiDIbbVpdeslu3ESLoDmkmPWid72Pn1ptvaSkt-ZTiw3HvDnFklZOas1quytMrEpacA35hcYu-iGw_dJ4qhwH3xhvTBVwJTiedM2-Hz7YA=]

- ResearchGate. "13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine." ResearchGate, Accessed December 31, 2025. [URL: https://www.researchgate.net/figure/13-C-NMR-spectrum-of-1-5-4-methylphenyl-1-3-4-oxadiazol-2-yl-methanamine_fig2_322960413]

- Abbas, F. A., et al. "SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES." International Journal of Pharmaceutical and Chemical Sciences, vol. 4, no. 3, 2014, pp. 717-724. [URL: https://www.ijpcbs.com/files/volume4-issue3-2014/19.pdf]

- Williams, D. H., & Fleming, I. "Spectroscopic Methods in Organic Chemistry." Tables For Organic Structure Analysis, Cambridge University Press, 2007. [URL: http://www.chem.ucla.edu/~harding/IGOC/T/tablesfororganicstructureanalysis.pdf]

- Sunway Pharm Ltd. "(5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4." Sunway Pharm, Accessed December 31, 2025. [URL: http://www.3wpharm.com/pro/15603.html]

- PubMed. "FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid." PubMed, National Center for Biotechnology Information, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25554964/]

- Semantic Scholar. "Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati." Semantic Scholar, 2020. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-yl)-4%2C5-Hassan-Al-Sultani/9222c07f4a5f60e909d0738e4a9e5b8e9b6e6f15]

- Sigma-Aldrich. "N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride AldrichCPR." Sigma-Aldrich, Accessed December 31, 2025. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00085]

- BLD Pharm. "(3-Phenylisoxazol-5-yl)methanamine oxalate | 1260835-39-9." BLD Pharm, Accessed December 31, 2025. [URL: https://www.bldpharm.com/products/1260835-39-9.html]

- Yaichkov, I. I., et al. "The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)." Pharmacia, vol. 69, no. 4, 2022, pp. 917-924. [URL: https://pharmacia.pensoft.net/article/84701/]

- ResearchGate. "1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine." ResearchGate, 2018. [URL: https://www.researchgate.net/publication/327003442_1-5-4-Tolyl-134-oxadiazol-2-ylmethanamine]

- ChemScene. "13608-55-4 | (3-Phenylisoxazol-5-yl)methanamine hydrochloride." ChemScene, Accessed December 31, 2025. [URL: https://www.chemscene.com/products/3-Phenylisoxazol-5-yl-methanamine-hydrochloride-CS-0215079.html]

Sources

- 1. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. ijpcbs.com [ijpcbs.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to the Crystal Structure of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: A Methodological Framework

This guide provides a comprehensive methodological framework for the determination and analysis of the crystal structure of (5-Phenylisoxazol-3-yl)methanamine hydrochloride. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals seeking to undertake such a characterization. The principles and techniques described herein are grounded in established crystallographic and analytical practices.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest within medicinal chemistry, belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The formation of a hydrochloride salt is a common and critical strategy in pharmaceutical development.[3][4][5][6][7] This process often enhances the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[4][5][6]

The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of the physicochemical properties of a compound. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent. Such knowledge allows for the rationalization of its physical properties, aids in polymorph screening, and is essential for intellectual property protection.

This guide will detail the necessary steps to synthesize, crystallize, and structurally characterize this compound, with a focus on single-crystal and powder X-ray diffraction techniques, supplemented by spectroscopic methods.

Synthesis and Crystallization: The Foundation of Structural Analysis

A plausible synthetic route to this compound, based on established isoxazole synthesis methodologies, is outlined below.[8][9] The key to successful crystal structure determination lies in the preparation of high-quality single crystals.

Proposed Synthesis of this compound

The synthesis could potentially be achieved through a multi-step process, beginning with the formation of the isoxazole ring, followed by functional group manipulation to introduce the methanamine side chain, and finally, salt formation with hydrochloric acid. A general approach involves the [3+2] cycloaddition reaction.[9][10]

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Experimental Insight: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. The presence of the hydrochloride salt suggests that polar solvents like methanol, ethanol, or water (or mixtures thereof) may be good starting points.

Structural Characterization: A Multi-faceted Approach

A combination of techniques is essential for a comprehensive structural characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12][13][14][15]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11][15]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[12] The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[12]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material.[16][][18][19][20] It is particularly useful for phase identification, purity assessment, and quality control.[][18]

Experimental Protocol:

-

Sample Preparation: The crystalline material is finely ground to a homogenous powder (particle size of ~10 µm).[16] The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[16][18]

-

Data Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases for phase identification or used to determine lattice parameters and assess crystallinity.[18][20]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For isoxazole derivatives, characteristic ring stretching vibrations are typically observed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular connectivity.[1][10][21]

Hypothetical Structural Analysis: Interpreting the Data

While experimental data is not available, we can anticipate the key structural features of this compound based on known chemical principles.

Crystallographic Data

The SCXRD analysis would yield a set of crystallographic parameters, which would be presented in a table similar to the one below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClN₂O |

| Formula Weight | 210.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z | 4 |

| Density (calculated) | 1.36 g/cm³ |

| R-factor (%) | < 5 |

Table 1: Hypothetical Crystallographic Data for this compound.

Molecular and Crystal Structure

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key features to analyze would include:

-

The planarity of the isoxazole and phenyl rings.

-

The conformation of the methanamine side chain.

-

The protonation of the amine group by the hydrochloric acid, forming an ammonium cation.

-

The extensive network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the oxygen and nitrogen atoms of the isoxazole ring. These hydrogen bonds are crucial in stabilizing the crystal lattice.

Experimental Workflow Diagram

The overall process for the structural determination of this compound can be visualized as follows:

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its potential development as a pharmaceutical agent. A comprehensive approach, combining synthesis, crystallization, single-crystal and powder X-ray diffraction, and spectroscopic techniques, is necessary to fully characterize its solid-state properties. The methodologies and insights provided in this guide offer a robust framework for researchers to successfully determine and interpret the crystal structure of this and related compounds, ultimately facilitating the advancement of new therapeutic agents.

References

- Vertex AI Search. (2025). Hydrochloride salt: Significance and symbolism.

- Rigaku. Powder diffraction.

- BOC Sciences. X-Ray Powder Diffraction Analysis.

- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Silicon.fr. What is Hydrochloride Utilized for in Tablets?

- SERC (Carleton). (2018). X-ray Powder Diffraction (XRD).

- Pharmacentral.com. (2025).

- Malvern Panalytical. X-ray Diffraction (XRD) - Overview.

- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

- The Diamondback. (2023). What Is Hydrochloride Utilized for in Tablets?

- Imaging and Microscopy Facility. X-RAY POWDER DIFFRACTION - XRD for the analyst.

- Der Pharma Chemica. (2015).

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.

- YouTube. (2020).

- MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.

- Science Arena Publications.

- ResearchGate. (2025). (PDF)

- Journal of Chemical and Pharmaceutical Research. (2014).

- ResearchGate. Structure of Isoxazole | Download Scientific Diagram.

- Coolpharm Ltd. This compound CAS NO.1187928-65-9.

- ResearchGate. (2025). (PDF)

- PubChem. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494.

- Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.

- Sunway Pharm Ltd. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4.

- CymitQuimica. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydrochloride.

- ChemScene. 1187928-65-9 | (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride.

- ChemicalBook. (2025). (3-PHENYL-5-ISOXAZOLYL)METHANAMINE | 54408-35-4.

- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]

- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 9. biolmolchem.com [biolmolchem.com]

- 10. sciarena.com [sciarena.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. pulstec.net [pulstec.net]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. youtube.com [youtube.com]

- 16. rigaku.com [rigaku.com]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 20. imf.ucmerced.edu [imf.ucmerced.edu]

- 21. jocpr.com [jocpr.com]

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions allow it to serve as a versatile nucleus for designing therapeutic agents.[1][2] The inherent asymmetry and hydrogen bonding capabilities of the isoxazole moiety enable precise molecular recognition, making it an attractive component in the development of novel drugs targeting a wide array of diseases.[3][4]

This guide provides a comprehensive exploration of the diverse biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this remarkable class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects remains a paramount challenge.[5] Isoxazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[2][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of key enzymes involved in cell proliferation and signaling.[5][6]

Core Mechanisms of Antineoplastic Action

Isoxazole-based compounds exert their anticancer effects through several validated mechanisms:

-

Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical to cancer cell function. This includes protein kinases, which regulate cell signaling pathways, topoisomerases, which are essential for DNA replication, and aromatase, an enzyme involved in estrogen synthesis in certain breast cancers.[5][6]

-

Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[5][7] This is often achieved by disrupting mitochondrial function or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

-

Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is a critical target in cancer therapy. Certain isoxazole compounds can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[6][7]

Visualizing the Mechanism: Kinase Inhibition Pathway

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The following diagram illustrates how an isoxazole derivative can block a signaling cascade, preventing the phosphorylation of downstream targets and ultimately leading to apoptosis.

Caption: Kinase inhibition by an isoxazole derivative, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has yielded key insights into the structural requirements for anticancer activity.

-

Substitution on Phenyl Rings: For isoxazoles with aryl substituents, the nature and position of groups on these rings are critical. Electron-withdrawing groups, such as chloro or trifluoromethyl, often enhance cytotoxic effects.[9][10]

-

Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic structures, such as an indole, can create rigid scaffolds with potent activity.[9] Substitutions on the indole nitrogen (e.g., small alkyl groups) and the benzene ring portion (e.g., halogens) can further modulate this activity.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of selected isoxazole derivatives against various human cancer cell lines, expressed as the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Phenyl-isoxazole-carboxamide | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 5.96 ± 0.87 | [10] |

| Phenyl-isoxazole-carboxamide | MCF-7 (Breast Cancer) | IC₅₀ | 4.56 ± 2.32 | [10] |

| Indole-linked Isoxazole | MCF-7 (Breast Cancer) | IC₅₀ | 2.25 | [6] |

| Isoxazole-Carboxamide | HeLa (Cervical Cancer) | IC₅₀ | 15.48 (µg/mL) | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method fundamental to in vitro screening of anticancer compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC₅₀ value of an isoxazole derivative against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Isoxazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. The rationale for this step is to allow viable cells to convert the MTT into formazan.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3][12]

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13]

-

COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation.

-

Selective Inhibition: The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][13] Valdecoxib, an isoxazole-containing drug, is a well-known selective COX-2 inhibitor.[4][12]

Visualizing the Mechanism: COX-2 Inhibition Pathway

This diagram shows how a selective isoxazole inhibitor blocks the production of pro-inflammatory prostaglandins at the site of inflammation.

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole derivative.

Quantitative Data: In Vitro COX Enzyme Inhibition

The selectivity of an inhibitor is determined by comparing its IC₅₀ values for COX-1 and COX-2. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile.

| Compound ID | Target Enzyme | Activity Metric | Value (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | COX-1 | IC₅₀ | 64 | 4.63 | [13] |

| COX-2 | IC₅₀ | 13 | |||

| B2 | COX-1 | IC₅₀ | >4000 | 20.7 | [13] |

| COX-2 | IC₅₀ | 193 | |||

| C6 | COX-2 | IC₅₀ | 10 (µM) | - | [12] |

| Celecoxib (Standard) | COX-2 | IC₅₀ | 490 (µM) | - | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of an isoxazole derivative to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in edema in treated animals compared to controls indicates anti-inflammatory activity.[14]

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Isoxazole derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac sodium, Indomethacin)[14]

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide animals into groups (n=6): Control (vehicle), Standard, and Test (isoxazole derivative at various doses).

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Inflammation Induction: Measure the initial paw volume ("0 hour" reading) of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The causality for this timing is that the inflammatory response peaks within this window.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[15] Isoxazole derivatives have a long history in this area, forming the core of sulfonamide antibiotics like sulfamethoxazole, and newer derivatives continue to show potent antibacterial and antifungal activity.[3][16][17]

Core Mechanisms and SAR

The antimicrobial action of isoxazoles can vary, but a key historical example is the inhibition of dihydropteroate synthetase by sulfamethoxazole, which blocks folic acid synthesis in bacteria. The structure-activity relationships for newer derivatives often depend on the specific substituents attached to the isoxazole core.[3] For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.[3] The incorporation of a thiophene moiety has also been shown to increase antimicrobial effects.[18]

Visualizing the Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity (MIC)

The following table presents MIC values for isoxazole derivatives against various pathogens. Lower values indicate higher potency.

| Pathogen | Compound Class | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| S. aureus | Benzo[d]isoxazole | 31.25 | Ampicillin | - | [19] |

| B. cereus | Benzo[d]isoxazole | 62.5 | Ampicillin | - | [19] |

| E. coli | Isoxazole Derivative | - | Ciprofloxacin | - | |

| C. albicans | Isoxazole Derivative | - | Fluconazole | - |

Note: Specific MIC values can be highly structure-dependent and vary between studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for quantifying the in vitro activity of an antimicrobial agent.[18]

Objective: To determine the MIC of an isoxazole derivative against bacterial and fungal strains.

Principle: A two-fold serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a defined concentration of a microorganism. After incubation, growth is assessed either visually or by using a viability indicator.[18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Growth media (e.g., Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth for fungi)

-

Isoxazole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

2,3,5-triphenyl-tetrazolium chloride (TTC) solution (1% w/v), as a viability indicator for bacteria

-

Positive control (microbe + medium), negative control (medium only), and standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Plate Preparation: Add 100 µL of growth medium to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the isoxazole stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL to the second column. Repeat this two-fold dilution across the plate, discarding 100 µL from the last column. This creates a concentration gradient.

-

Inoculum Preparation: Grow the microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the negative control).

-

Incubation: Cover the plate and incubate for 24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.

-

Growth Assessment:

-

Fungi: Assess the MIC by visually identifying the first well with no turbidity (no visible growth).

-

Bacteria: Add 20 µL of TTC solution to each well and incubate for an additional 2 hours.[18] The rationale is that viable bacteria will reduce the colorless TTC to red formazan. The MIC is the lowest concentration in the well that remains colorless.

-

-

Result Interpretation: The MIC value is recorded as the concentration of the compound in the first well showing no microbial growth.

Anticonvulsant & Neuroprotective Activities

Isoxazole derivatives have also shown significant potential in treating neurological disorders, particularly epilepsy.[4][20] Their activity often stems from the modulation of ion channels, which are fundamental to neuronal excitability.

Core Mechanism: Voltage-Gated Sodium Channel Blockade

A key mechanism for the anticonvulsant activity of some isoxazole derivatives is the blockade of voltage-gated sodium channels (NaV).[21] These channels are responsible for the rising phase of the action potential. By blocking them, the compounds can stabilize neuronal membranes, prevent repetitive firing, and reduce the spread of seizure activity.[21] Some derivatives have shown selectivity for specific sodium channel subtypes, such as NaV1.1, which may offer a more targeted therapeutic approach with fewer side effects.[21]

Visualizing the Mechanism: Sodium Channel Blockade

This diagram illustrates how an isoxazole derivative can prevent the influx of sodium ions, thereby inhibiting the generation of an action potential in a neuron.

Caption: Blockade of a voltage-gated sodium channel by an isoxazole derivative.

Quantitative Data: In Vivo Anticonvulsant Activity

The Maximal Electroshock (MES) test is a primary screening model for anticonvulsants. The ED₅₀ (median effective dose) represents the dose that protects 50% of animals from seizures. The Protective Index (PI) is the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), with higher values being more desirable.

| Compound ID | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Target | Reference |

| Z-6b | 20.5 | 10.3 | NaV1.1 Blocker | [21] |

| Phenytoin (Standard) | - | - | NaV Blocker | [20] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Objective: To determine the ED₅₀ of an isoxazole derivative in preventing MES-induced seizures in mice.

Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, including tonic extension of the hindlimbs. An effective anticonvulsant will prevent this tonic hindlimb extension.

Materials:

-

Male ICR mice (20-25g)

-

Isoxazole derivative and vehicle

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Corneal electrodes

-

Electroshock apparatus

-

Electrolyte solution (e.g., saline with anesthetic)

Procedure:

-

Preparation: Administer the test compound, standard, or vehicle to groups of mice (n=8-10 per dose level) via the intended route (e.g., i.p. or p.o.).

-

Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

-

Stimulation: Apply a drop of electrolyte solution to the eyes to ensure good electrical contact and prevent injury.

-

Electroshock: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds. The absence of this sign is defined as protection.

-

Data Analysis: The number of animals protected at each dose level is recorded. The ED₅₀ value and its 95% confidence intervals are calculated using probit analysis. This self-validating system requires a clear, binary endpoint (presence/absence of seizure) for robust statistical analysis.

Conclusion and Future Directions

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery.[1] Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued importance in the development of new medicines.[2][16] Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple disease-relevant targets, and on the application of green chemistry approaches to their synthesis.[2][22] The insights provided in this guide—from mechanistic understanding to practical evaluation protocols—are intended to empower researchers to effectively harness the therapeutic potential of the isoxazole scaffold.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research.

- Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Xin, Z., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-4.

- A review on recent synthetic strategies and biological activities of isoxazole. (2025). ChemistrySelect.

- The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. (2025). BenchChem.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.

- Arya, G. C. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. SciSpace.

- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). BenchChem.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Lee, H., et al. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.

- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2017). International Journal of Comprehensive and Advanced Pharmacology.

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Nanoscience & Nanotechnology-Asia.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (n.d.). Semantic Scholar.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.

- Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.

- Hawash, M. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133719.

- Synthesis and Antimicrobial Studies of Isoxazole Deriv

- The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). BenchChem.

- Khan, K. M., et al. (2023).

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022).

- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.).

- Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 13(7), 1034-1044.

- Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65.

- Soerensen, J. B. (2002).

- Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.).

- Wieckowska, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901.

- Neuroprotective effects of some newer and potential antiepileptic drugs. (n.d.). Pharmacological Reports.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 13. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 21. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Phenylisoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenylisoxazole Core

The phenylisoxazole moiety, a five-membered heterocyclic ring fused with a phenyl group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] This guide provides an in-depth exploration of the diverse mechanisms of action of phenylisoxazole-containing compounds, offering insights for researchers and drug development professionals. We will delve into specific examples, detailing their molecular interactions, the experimental workflows used to elucidate their mechanisms, and the structure-activity relationships that govern their potency and selectivity.

Section 1: Phenylisoxazoles as Antimicrobial Agents via Inhibition of Tyrosyl-tRNA Synthetase

A significant class of phenylisoxazole derivatives exhibits potent antibacterial activity by targeting a crucial enzyme in bacterial protein synthesis: tyrosyl-tRNA synthetase (TyrRS).[4][5] TyrRS is responsible for attaching tyrosine to its corresponding tRNA, a vital step in translating the genetic code into proteins.[4][5] Inhibition of this enzyme leads to the cessation of protein synthesis and ultimately, bacterial cell death.

Molecular Mechanism of Action

Phenylisoxazole-based TyrRS inhibitors typically act as competitive inhibitors, mimicking the natural substrates of the enzyme (tyrosine and ATP).[6] They bind to the active site of bacterial TyrRS, preventing the formation of the tyrosyl-adenylate intermediate, the first step in the aminoacylation reaction.[5] The selectivity of these inhibitors for bacterial over human TyrRS is a critical aspect of their therapeutic potential, minimizing off-target effects.

Experimental Workflow for Characterizing TyrRS Inhibitors

The following workflow outlines the key experiments used to identify and characterize phenylisoxazole-based TyrRS inhibitors.

Caption: Experimental workflow for TyrRS inhibitor characterization.

-

Enzyme and Substrate Preparation: Purify recombinant bacterial TyrRS. Prepare stock solutions of L-tyrosine, ATP, and the phenylisoxazole inhibitor.

-

Reaction Mixture: In a microplate, combine the purified TyrRS enzyme, L-tyrosine, ATP, and varying concentrations of the inhibitor in a suitable buffer.

-

Initiation and Incubation: Initiate the reaction by adding a radiolabeled substrate (e.g., [³H]-tyrosine). Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Quenching and Detection: Stop the reaction by adding a quenching solution. Measure the amount of product formed (e.g., radiolabeled tyrosyl-tRNA) using a scintillation counter.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Section 2: Phenylisoxazole Derivatives as Anticancer Agents through Histone Deacetylase (HDAC) Inhibition

Certain phenylisoxazole compounds have demonstrated promising anticancer activity by inhibiting histone deacetylases (HDACs).[7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in regulating gene expression.[7] Aberrant HDAC activity is often associated with cancer.[7]

Molecular Mechanism of Action

Phenylisoxazole-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the rim of the active site. This binding prevents the deacetylation of histones, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

A study on 3-phenylisoxazole derivatives identified a compound (compound 17) with a strong inhibitory effect on HDAC1.[7][8] This compound demonstrated potent anti-proliferative activity against prostate cancer cells with an IC50 value of 5.82 μM, while showing no significant toxicity to normal prostate cells.[7][8]

Signaling Pathway of HDAC Inhibition

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Tyrosyl-tRNA synthetase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Compounds as Inhibitors of Tyrosyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

Deconvoluting the Pharmacological Landscape of (5-Phenylisoxazol-3-yl)methanamine hydrochloride: A Technical Guide to Target Identification and Validation

Abstract

The isoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive framework for elucidating the biological targets of the specific compound, (5-Phenylisoxazol-3-yl)methanamine hydrochloride. We will navigate the modern workflow of target identification, beginning with in silico prediction methodologies to generate hypotheses, followed by a detailed exploration of robust experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the mechanism of action of novel small molecules.

Introduction: The Isoxazole Moiety and the Quest for Specificity

The therapeutic potential of isoxazole-containing compounds is well-documented, underscoring their importance in pharmaceutical research.[1][2][3][4] However, a frequent challenge in drug discovery is the precise identification of the molecular targets through which a compound exerts its effects. Understanding this interaction is paramount for optimizing efficacy, predicting potential off-target effects, and ultimately ensuring clinical success. This guide focuses on this compound, a compound whose specific biological targets are not yet fully elucidated. Our approach will be a multi-pronged strategy, integrating computational predictions with established biochemical and cell-based validation techniques.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial step in our target deconvolution journey is to leverage computational tools to predict potential protein targets. These in silico methods utilize the chemical structure of the molecule to identify proteins with which it is likely to interact.